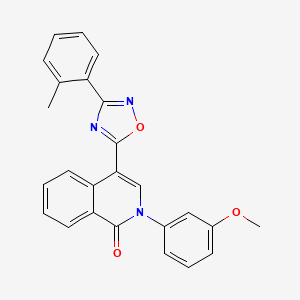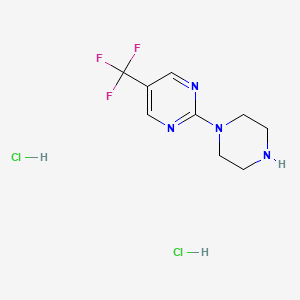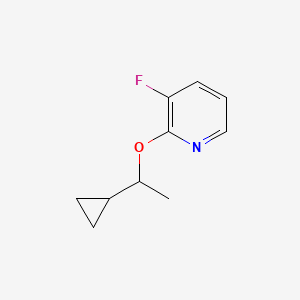![molecular formula C22H29N5O2 B2798595 9-benzyl-1,7-dimethyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 876151-82-5](/img/structure/B2798595.png)
9-benzyl-1,7-dimethyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule. The “pentyl” in its name suggests the presence of a five-carbon alkyl group . The “benzyl” indicates a phenyl group attached to a methylene (-CH2-) group. The “dimethyl” suggests the presence of two methyl groups (-CH3). The rest of the name describes a complex ring structure, likely containing nitrogen atoms (as suggested by “pyrimido”) and oxygen atoms (as suggested by “dione”).
Chemical Reactions Analysis
The reactivity of this compound would depend on its exact structure. The presence of the benzyl and pentyl groups could make it susceptible to reactions involving these groups .Scientific Research Applications
Potential Treatment of Neurodegenerative Diseases
The compound is part of a broader class of tetrahydropyrimido[2,1-f]purinediones evaluated for their interactions with adenosine receptors and their ability to inhibit monoamine oxidases (MAO). These mechanisms are relevant in the context of neurodegenerative diseases like Parkinson's and Alzheimer's disease. The introduction of various substituents has led to the discovery of potent MAO-B inhibitors and dual-target A1/A2A adenosine receptor antagonists. Some derivatives have shown the capability to inhibit multiple targets simultaneously, potentially offering additive or synergistic effects in vivo (Koch et al., 2013).
Further studies have developed novel ligands based on the annelated xanthine scaffold, combining A2A adenosine receptor antagonistic activity with blockade of MAO-B. This multi-target approach aims at providing symptomatic relief and possibly disease-modifying effects for neurodegenerative conditions, notably Parkinson's disease (Załuski et al., 2019).
Another study highlighted the synthesis of 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones, aiming to improve water solubility and identify multitarget drugs for neurodegenerative diseases. These compounds demonstrated potent dual-target-directed A1/A2A adenosine receptor antagonism, with some showing triple-target inhibition, including MAO-B inhibition. Such compounds are expected to have advantages over single-target therapeutics in treating neurodegenerative diseases (Brunschweiger et al., 2014).
Future Directions
properties
IUPAC Name |
9-benzyl-1,7-dimethyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O2/c1-4-5-9-12-26-20(28)18-19(24(3)22(26)29)23-21-25(13-16(2)14-27(18)21)15-17-10-7-6-8-11-17/h6-8,10-11,16H,4-5,9,12-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNRVTBKEGLNBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(N=C3N2CC(CN3CC4=CC=CC=C4)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{5-amino-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2798512.png)



![N-[(3-chloro-4-methoxyphenyl)methyl]-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxamide](/img/structure/B2798519.png)
![Ethyl 6-bromo-2-methyl-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2798520.png)

![2-(Allylsulfanyl)-4-(2-methylphenoxy)[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2798524.png)



![N-butyl-5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2798528.png)

